molecular formula C19H24N6O B14924044 6-cyclopropyl-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14924044
M. Wt: 352.4 g/mol
InChI Key: MOIGAJOQHXGMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a cyclopropyl group and a pyrazole moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazolopyridine core through cyclization reactions, followed by the introduction of the cyclopropyl and isopropyl groups via alkylation reactions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using halogenating agents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and halogenating agents (e.g., NBS). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced compounds, and halogenated pyrazolopyridine derivatives.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antiviral, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease progression. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

When compared to other pyrazolopyridine derivatives, 6-CYCLOPROPYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and biological activities. Similar compounds include:

    1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share the core structure but differ in the substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.

    Isoxazole analogs: These compounds have a different heterocyclic core but are studied for their potential therapeutic applications.

Properties

Molecular Formula

C19H24N6O

Molecular Weight

352.4 g/mol

IUPAC Name

6-cyclopropyl-1,3-dimethyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H24N6O/c1-10(2)25-11(3)8-16(23-25)21-19(26)14-9-15(13-6-7-13)20-18-17(14)12(4)22-24(18)5/h8-10,13H,6-7H2,1-5H3,(H,21,23,26)

InChI Key

MOIGAJOQHXGMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(C)C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.